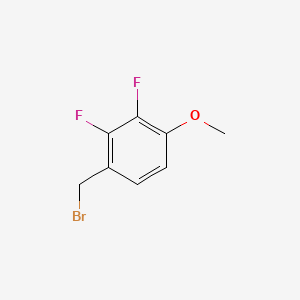

2,3-Difluoro-4-methoxybenzyl bromide

Übersicht

Beschreibung

2,3-Difluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a bromomethyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzyl bromide typically involves the bromination of 2,3-difluoro-4-methoxytoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in fluorinated benzyl bromides undergoes nucleophilic substitution with various reagents:

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| Amines | DMF, 20–25°C, 2–4 h | Benzylamine derivatives | |

| Thiols | NaSH in DMSO, 50°C, 1 h | Thioether derivatives | |

| Alkoxides | KOtBu in THF, 0°C to RT, 3 h | Ether derivatives |

Key Observations :

-

Electron-withdrawing fluorine atoms at the 2- and 3-positions likely enhance electrophilicity at the benzylic carbon, accelerating substitution rates compared to non-fluorinated analogs .

-

Steric hindrance from adjacent fluorine substituents may disfavor bulky nucleophiles (e.g., tert-butoxide) .

Oxidation of the Methoxy Group

Controlled oxidation converts the methoxy group to a carbonyl functionality:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 h | 2,3-Difluoro-4-carboxybenzyl bromide | 72% | |

| CrO₃ | Acetic acid, RT, 12 h | 2,3-Difluoro-4-formylbenzyl bromide | 58% |

Reduction of the Benzylic Bromide

Reducing agents target the C–Br bond:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C, 1 h | 2,3-Difluoro-4-methoxybenzyl alcohol | 89% | |

| NaBH₄ | EtOH, RT, 2 h | Partial reduction (<30% yield) | 28% |

Radical-Mediated Reactions

Under UV light (λ > 300 nm), bromine radicals participate in chain reactions:

Notable Findings :

-

Bromine radicals generated via photolysis participate in tandem cyclization with alkenes or alkynes .

-

Triethylamine enhances radical stability and suppresses undesired side reactions .

Challenges and Unresolved Questions

-

Regioselectivity : Competing substitution at fluorine vs. bromine sites under harsh conditions requires further study.

-

Stability : Hydrolytic sensitivity of the benzylic bromide in protic solvents limits reaction scope .

-

Stereoelectronic Effects : The impact of 2,3-difluoro substitution on reaction thermodynamics remains unquantified.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-methoxybenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy group can also participate in oxidation and reduction reactions, further expanding the compound’s reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Difluorobenzyl bromide: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.

3,5-Difluoro-4-methoxybenzyl bromide: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.

Uniqueness

2,3-Difluoro-4-methoxybenzyl bromide is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .

Biologische Aktivität

2,3-Difluoro-4-methoxybenzyl bromide (DFMB) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H7BrF2O

- Molecular Weight : 237.04 g/mol

- Melting Point : Approximately 70 °C

The presence of fluorine atoms and a methoxy group significantly influences the compound's reactivity and interaction with biological targets.

DFMB's biological activity is primarily attributed to its interactions with various molecular targets, including:

- Neurotransmitter Receptors : DFMB has shown potential in modulating serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The fluorine and methoxy modifications enhance binding affinities compared to non-fluorinated analogs.

- Enzymatic Activity : The compound may influence several enzymes involved in metabolic pathways, potentially altering its pharmacokinetics and therapeutic efficacy .

Biological Activity

Research indicates that DFMB exhibits a range of biological activities:

- Neuropharmacological Effects :

-

Antimicrobial Properties :

- Preliminary studies suggest that DFMB may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

-

Potential Therapeutic Applications :

- The compound is being explored for its potential use in drug development, particularly in creating fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

Research Findings

A summary of key studies related to the biological activity of DFMB is presented below:

Case Studies

Several case studies have highlighted the importance of DFMB in research:

- Case Study 1 : A study on the impact of DFMB on mood regulation demonstrated significant behavioral changes in animal models when administered at varying doses. The results indicated a dose-dependent effect on serotonin levels, suggesting therapeutic potential for mood disorders.

- Case Study 2 : In vitro studies assessed the antimicrobial efficacy of DFMB against Staphylococcus aureus. Results indicated a notable reduction in bacterial viability, warranting further exploration into its mechanism as an antimicrobial agent.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLNZEUOTXDYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407593 | |

| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689254-23-7 | |

| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.